molecular formula C10H22N2O2S B6617020 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- CAS No. 1376297-48-1

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-

Cat. No.: B6617020
CAS No.: 1376297-48-1
M. Wt: 234.36 g/mol
InChI Key: VJAQSBNWCBOASN-UHFFFAOYSA-N
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Description

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

Preparation Methods

The synthesis of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-N-methylpyrrolidine with a sulfonyl chloride in the presence of a base. The reaction conditions typically include:

    Reagents: 2-ethyl-N-methylpyrrolidine, sulfonyl chloride, base (e.g., triethylamine)

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The nitrogen atom in the sulfonamide group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.

    Sulfadiazine: Another sulfonamide antibiotic with applications in treating bacterial infections.

    Sulfisoxazole: Known for its use in urinary tract infections.

The uniqueness of 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl- lies in its specific structural features, such as the pyrrolidine ring and the 2-ethyl-N-methyl substitution, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

3-(2-ethylpyrrolidin-1-yl)-N-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S/c1-3-10-6-4-7-12(10)8-5-9-15(13,14)11-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAQSBNWCBOASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1CCCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227719
Record name 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376297-48-1
Record name 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1376297-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinepropanesulfonamide, 2-ethyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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